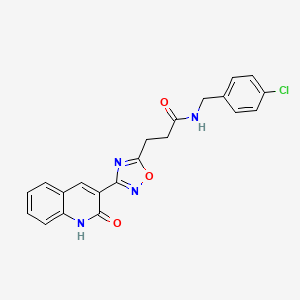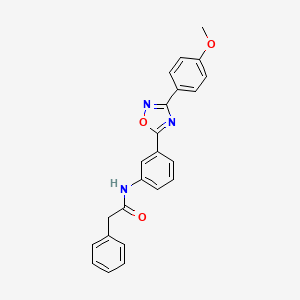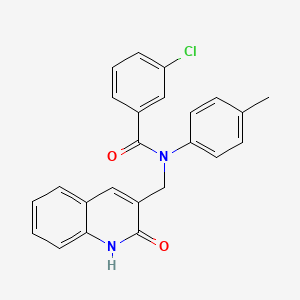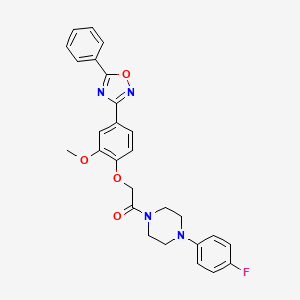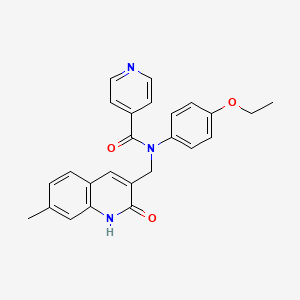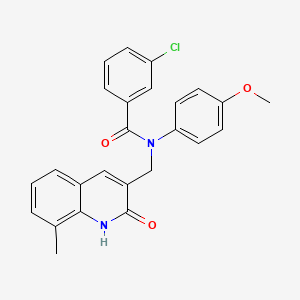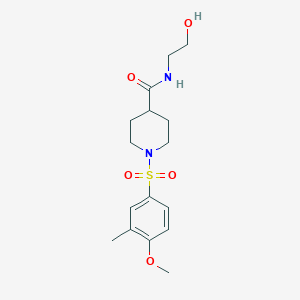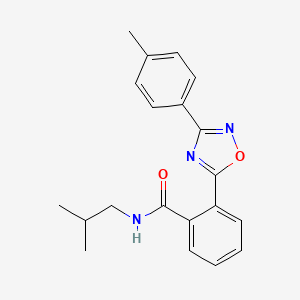
(E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound belongs to the class of imidazolidin-4-one derivatives, which have been studied extensively for their biological activities.
Applications De Recherche Scientifique
(E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one has been studied for its potential applications in the field of medicine. The compound has been shown to exhibit anticancer, antitumor, and antiproliferative activities against various cancer cell lines. The compound has also been studied for its potential use as an antibacterial and antifungal agent.
Mécanisme D'action
The mechanism of action of (E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one is not fully understood. However, studies have suggested that the compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. The compound has also been shown to inhibit the expression of various oncogenes and induce cell cycle arrest in cancer cells.
Biochemical and physiological effects:
Studies have shown that (E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one exhibits low toxicity towards normal cells and tissues. The compound has been shown to induce apoptosis in cancer cells without affecting normal cells. The compound has also been shown to exhibit antibacterial and antifungal activities by inhibiting the growth of various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one in lab experiments include its low toxicity towards normal cells and tissues, its potential applications in the field of medicine, and its ability to induce apoptosis in cancer cells. Limitations of using the compound in lab experiments include the need for further studies to fully understand its mechanism of action and its potential side effects.
Orientations Futures
For research on (E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one include studying its potential use as a therapeutic agent for various types of cancer, investigating its antibacterial and antifungal activities in more detail, and conducting further studies to fully understand its mechanism of action. Additionally, research could focus on developing more efficient synthesis methods for the compound and exploring its potential applications in other fields, such as agriculture and environmental science.
In conclusion, (E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one is a chemical compound that has shown potential applications in the field of medicine. The compound exhibits anticancer, antitumor, and antiproliferative activities against various cancer cell lines and has low toxicity towards normal cells and tissues. Further research is needed to fully understand the compound's mechanism of action and its potential applications in other fields.
Méthodes De Synthèse
The synthesis of (E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one has been reported in the literature. The compound can be synthesized by reacting 3-chlorobenzaldehyde with benzylamine in the presence of acetic acid to obtain 3-chlorobenzylidenebenzylamine. The resulting compound is then reacted with 3-chlorophenyl isocyanate in the presence of a base to obtain (E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one.
Propriétés
IUPAC Name |
1-benzyl-2-(3-chlorophenyl)-3-[(E)-(3-chlorophenyl)methylideneamino]imidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O/c24-20-10-4-8-18(12-20)14-26-28-22(29)16-27(15-17-6-2-1-3-7-17)23(28)19-9-5-11-21(25)13-19/h1-14,23H,15-16H2/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCFSXXULFMMKO-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(N1CC2=CC=CC=C2)C3=CC(=CC=C3)Cl)N=CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(N1CC2=CC=CC=C2)C3=CC(=CC=C3)Cl)/N=C/C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-2-(3-chlorophenyl)-3-{[(E)-(3-chlorophenyl)methylidene]amino}imidazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713431.png)
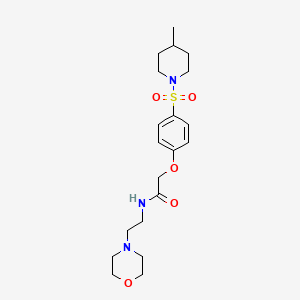
![5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methyl-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7713452.png)

